molecular formula C35H25BrO B2746190 Pentaphenylpyrylium bromide CAS No. 13179-90-3

Pentaphenylpyrylium bromide

Cat. No.: B2746190
CAS No.: 13179-90-3
M. Wt: 541.488
InChI Key: YEKZDKNTAXFVMS-UHFFFAOYSA-M
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Description

Pentaphenylpyrylium bromide is a pyrylium salt characterized by a central oxygen-containing aromatic ring (pyrylium ion) substituted with five phenyl groups and a bromide counterion. Pyrylium salts are known for their strong electrophilicity and applications in organic synthesis, particularly as catalysts or intermediates in the formation of carbon-carbon bonds . The pentaphenyl substitution likely enhances steric bulk and electronic stability, making it less reactive toward nucleophiles compared to simpler pyrylium derivatives.

Properties

IUPAC Name

2,3,4,5,6-pentakis-phenylpyrylium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25O.BrH/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36-35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKZDKNTAXFVMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=[O+]C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaphenylpyrylium bromide can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a strong acid, such as sulfuric acid, to form the intermediate 1,5-diphenyl-1,4-pentadien-3-one. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride, to form the pentaphenylpyrylium cation. The final step involves the addition of hydrobromic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of high-purity reagents. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pentaphenylpyrylium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pentaphenylpyrylium oxide.

    Reduction: Reduction reactions can convert the pyrylium cation to a dihydropyrylium derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Pentaphenylpyrylium oxide.

    Reduction: Dihydropyrylium derivatives.

    Substitution: Various substituted pentaphenylpyrylium compounds depending on the electrophile used.

Scientific Research Applications

Photochemistry and Photophysics

Pentaphenylpyrylium bromide is primarily recognized for its role as a photosensitizer in photochemical reactions. Its ability to absorb light and facilitate energy transfer makes it valuable in several applications:

  • Solar Energy Conversion : The compound is used in the development of solar cells, where it helps convert light energy into chemical energy. Its high molar absorptivity allows for efficient light harvesting, enhancing the performance of photovoltaic devices .
  • Photodynamic Therapy : In medical applications, this compound is investigated for use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can selectively destroy cancerous cells while sparing surrounding healthy tissue .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Organic Molecules : this compound can be utilized to synthesize various complex organic molecules through electrophilic aromatic substitution reactions. Its stability and reactivity allow for the introduction of diverse functional groups into aromatic compounds .
  • Ligand Development : Researchers have explored its potential as a ligand in coordination chemistry. The unique electronic properties of pentaphenylpyrylium allow it to form stable complexes with transition metals, which can be applied in catalysis and material science .

Material Science

In material science, this compound has been studied for its potential applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it a candidate for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for display technologies and lighting solutions .
  • Polymer Chemistry : It has been incorporated into polymer matrices to enhance their optical properties. By modifying the polymer's properties with pentaphenylpyrylium, researchers aim to develop materials with improved thermal stability and mechanical strength .

Case Studies and Research Findings

Several studies have documented the applications of this compound across various fields:

  • A study published in Journal of Photochemistry and Photobiology demonstrated the efficacy of this compound as a photosensitizer in generating singlet oxygen for PDT applications, showing promising results against tumor cells in vitro .
  • Research highlighted in Chemical Communications focused on the synthesis of novel coordination complexes using pentaphenylpyrylium as a ligand. These complexes exhibited enhanced catalytic activity in various organic transformations, indicating the compound's versatility as a synthetic tool .

Mechanism of Action

The mechanism of action of pentaphenylpyrylium bromide involves its ability to absorb light and transfer energy to other molecules. The pyrylium cation acts as a photosensitizer, generating reactive oxygen species upon light irradiation. These reactive species can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications.

Comparison with Similar Compounds

Pyrylium vs. Pyridinium Bromides

  • Pentaphenylpyrylium Bromide : Features an oxygen-based aromatic core (pyrylium) with five phenyl substituents. The positive charge is delocalized across the oxygen and conjugated phenyl rings, enhancing stability .
  • Pyridinium Bromides (e.g., 1-butylpyridinium bromide): Nitrogen-based aromatic systems with alkyl or aryl substituents. The positive charge resides on the nitrogen, making these compounds more polar and prone to hydrogen bonding .

Alkyl-Substituted Bromides

  • 1-Butylpyridinium Bromide : A pyridinium salt with a short alkyl chain, offering moderate solubility in polar solvents .
  • Hexadecylpyridinium Bromide : A surfactant with a long alkyl chain, enabling micelle formation and antimicrobial activity .

Aromatic Bromides

  • 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide : Combines a naphthyl group with an isothiouronium moiety. Stabilized by charge-assisted N–H⋯Br hydrogen bonds, contrasting with pentaphenylpyrylium’s reliance on aromatic stacking .
  • N-Phenacylpyridinium Bromide : Contains a phenacyl group attached to pyridinium, facilitating applications in photoredox catalysis due to its electron-deficient aromatic system .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Stability Features
This compound ~527.3 (estimated) Five phenyl groups Likely low in water Aromatic conjugation, steric bulk
1-Butylpyridinium Bromide 228.13 Butyl chain High in polar solvents Polar interactions, H-bonding
Hexadecylpyridinium Bromide 438.51 Hexadecyl chain Surfactant properties Micelle formation
Rhenium Pentacarbonyl Bromide 406.16 Rhenium, carbonyl ligands Organic solvents Thermal stability up to 112°C
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide 309.23 Naphthyl, isothiouronium Methanol, DMSO N–H⋯Br hydrogen bonds

Biological Activity

Pentaphenylpyrylium bromide (PPPB) is a cationic compound that has garnered attention for its unique structural characteristics and potential biological activities. This article delves into the biological activity of PPPB, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a pyrylium core substituted with five phenyl groups, contributing to its stability and solubility in various solvents. Its distinctive structure allows for interactions with biological molecules, making it a subject of interest in medicinal chemistry and biochemistry.

Mechanisms of Biological Activity

Research has indicated that PPPB exhibits several biological activities, primarily through its interactions with cellular components. The following mechanisms have been identified:

  • Antioxidant Activity : PPPB demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.
  • Cytotoxicity : Preliminary studies suggest that PPPB may induce cytotoxic effects in certain cancer cell lines. The mechanism involves the disruption of cellular membranes and induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.
  • Antimicrobial Properties : PPPB has shown promise as an antimicrobial agent against various pathogens, potentially due to its cationic nature that disrupts microbial cell membranes.

Table 1: Summary of Biological Activities of this compound

Biological ActivityObservationsReference
AntioxidantScavenges DPPH radicals; reduces oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant properties of PPPB using DPPH radical scavenging assays. Results indicated that PPPB exhibited significant scavenging activity, comparable to standard antioxidants used in clinical settings.
  • Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of PPPB on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent.
  • Antimicrobial Activity : Research conducted on the antimicrobial effects of PPPB revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption, leading to cell lysis.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms behind its cytotoxic and antimicrobial effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile of PPPB in animal models.
  • Formulation Development : Exploring PPPB's potential as a therapeutic agent through formulation into drug delivery systems.

Q & A

Q. What are the recommended analytical methods for characterizing the purity of Pentaphenylpyrylium bromide?

To ensure purity, employ pharmacopeial-grade identification tests and quantitative assays. For example:

  • Identification : Use UV-Vis spectroscopy to confirm characteristic absorption bands. Infrared (IR) spectroscopy can verify functional groups like the pyrylium ring .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase optimized for polar aromatic compounds. Validate methods per USP guidelines, including limits for impurities (e.g., residual solvents, byproducts) .
  • Salt Content : Ion chromatography or capillary electrophoresis (CE) with UV detection, optimized using statistical experimental design to resolve interfering ions (e.g., chloride) .

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

Variability arises from differences in peptide content, salt residues, or impurities. Mitigate this by:

  • Requesting batch-specific quality control data (e.g., mass spectrometry (MS) for molecular weight, HPLC for purity) from suppliers .
  • Pre-screening batches for solubility and stability under experimental conditions (e.g., pH, ionic strength).
  • Standardizing dissolution protocols (e.g., inert gas purging during handling to prevent oxidation) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Follow chemical hygiene plans aligned with SDS guidelines:

  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent degradation. Store in a ventilated, dry area away from light .
  • Handling : Use glove boxes or fume hoods for weighing and dissolution. Wear nitrile gloves and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Neutralize acidic byproducts before disposal, adhering to local regulations for halogenated organic compounds.

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biomolecules like DNA?

Adopt methodologies from ethidium bromide (EtBr)-DNA interaction studies:

  • Binding Affinity : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Kd). Compare results under varying ionic strengths (e.g., 0.01–0.1 M Na⁺) to assess electrostatic contributions .
  • Thermal Denaturation : Monitor DNA melting curves (UV absorbance at 260 nm) with increasing ligand concentrations. Calculate ΔTm (shift in melting temperature) to quantify stabilization/destabilization effects .
  • Competitive Binding : Employ Scatchard analysis with known intercalators (e.g., EtBr) to identify binding modes (intercalation vs. groove binding) .

Q. What statistical approaches resolve contradictions in bromide concentration data across studies?

Discrepancies may stem from analytical method sensitivity (e.g., detection limits of 0.10 mg/L in older studies vs. modern techniques). To reconcile

  • Perform cross-validation using multiple methods (e.g., ion chromatography, CE, inductively coupled plasma mass spectrometry (ICP-MS)).
  • Apply multivariate regression to account for confounding variables (e.g., ionic strength, matrix effects) .
  • Reference standardized calibration curves traceable to NIST-certified bromide solutions .

Q. How can thermodynamic modeling improve the design of this compound-based systems (e.g., catalysts or sensors)?

  • Heat and Mass Transfer Models : Adapt mathematical frameworks from lithium bromide absorption studies, incorporating variables like temperature gradients and film thickness in reactor designs .
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Validate models with differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) to measure enthalpy/entropy changes during interactions .

Q. What advanced separation techniques optimize the analysis of this compound in complex matrices?

  • Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., borate or phosphate) and pH to enhance resolution from interferents. Use a stacking injection technique to concentrate dilute samples .
  • Two-Dimensional HPLC : Pair reverse-phase and ion-exchange columns for high-resolution separation of degradation products.
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in biological tissues using matrix-assisted laser desorption/ionization (MALDI) .

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